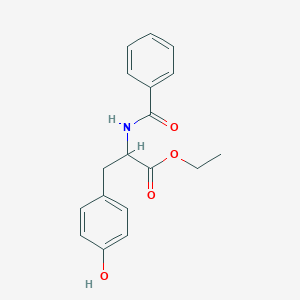

Bz-Tyr-OEt

Description

Properties

IUPAC Name |

ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLROPAFMUDDRC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883977 | |

| Record name | L-Tyrosine, N-benzoyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-82-7 | |

| Record name | N-Benzoyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3483-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyltyrosine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-benzoyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, N-benzoyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-benzoyl-L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLTYROSINE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2P4C4RJ59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Bz-Tyr-OEt for Researchers and Drug Development Professionals

An In-depth Look at the Physical, Chemical, and Experimental Properties of N-Benzoyl-L-tyrosine ethyl ester

N-Benzoyl-L-tyrosine ethyl ester, commonly abbreviated as Bz-Tyr-OEt or BTEE, is a synthetic amino acid derivative that serves as a crucial tool in biochemical and pharmaceutical research.[1][2] Its primary application lies in its use as a specific substrate for the serine protease α-chymotrypsin, enabling detailed kinetic studies of this important enzyme.[3][4] This technical guide provides a thorough overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its enzymatic hydrolysis, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[5] Its structure consists of an L-tyrosine core, with the amino group protected by a benzoyl group and the carboxylic acid esterified with ethanol. This modification enhances its utility as a stable and specific substrate for enzymatic assays.

Physical and Chemical Data Summary

The following tables summarize the key physical and chemical properties of N-Benzoyl-L-tyrosine ethyl ester, providing a quick reference for laboratory use.

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate[6] |

| Synonyms | This compound, BTEE, N-Benzoyl-L-tyrosine ethyl ester[6] |

| CAS Number | 3483-82-7[7] |

| Molecular Formula | C18H19NO4[7] |

| Molecular Weight | 313.35 g/mol [7] |

| Physical Property | Value |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 118-121 °C[5][7] |

| Boiling Point | 557.3 °C at 760 mmHg[5] |

| Density | 1.21 g/cm³[5] |

| Solubility | Soluble in methanol[5] |

| Optical Rotation | -24° to -29° (c=1, EtOH)[8] |

| pKa (Predicted) | 9.75 ± 0.15[5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl and tyrosine rings, the ethyl ester protons (a quartet and a triplet), and the protons of the tyrosine backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the ethyl group and the tyrosine side chain.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group, the benzoyl group, and cleavage of the amino acid backbone.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the aromatic C-H and C=C vibrations.

Experimental Protocols: Enzymatic Assay of α-Chymotrypsin

This compound is a widely used substrate for determining the activity of α-chymotrypsin.[3][4] The assay is based on the enzymatic hydrolysis of the ester bond in this compound, which leads to an increase in absorbance at 256 nm.

Materials

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

α-Chymotrypsin

-

Trizma base buffer (80 mM, pH 7.8 at 25 °C)[3]

-

Calcium chloride (CaCl₂) solution (0.1 M in Tris buffer)[4]

-

Methanol[3]

-

Hydrochloric acid (1 mM)[3]

-

Spectrophotometer capable of measuring absorbance at 256 nm

Procedure

-

Reagent Preparation:

-

BTEE Solution (1.18 mM): Dissolve an appropriate amount of BTEE in methanol.[3]

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl.[3] Dilute to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.[4]

-

Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.[4]

-

-

Assay Execution:

-

Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25 °C.[4]

-

In a quartz cuvette, combine the assay buffer and the BTEE solution.[4] Typical final concentrations in a 3 mL reaction are 38 mM Tris, 0.55 mM BTEE, and 53 mM CaCl₂ in 30% (v/v) methanol.[3]

-

Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.[4]

-

Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the diluted enzyme solution.[4]

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[3][4]

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.[4]

-

The activity of the enzyme can be calculated using the molar extinction coefficient of the product, N-benzoyl-L-tyrosine. One unit of α-chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.[3]

-

Visualizing the Experimental Workflow

The following diagram illustrates the enzymatic hydrolysis of this compound by α-chymotrypsin, a fundamental experimental workflow where this compound is utilized.

Caption: Workflow of α-chymotrypsin-catalyzed hydrolysis of this compound.

This guide provides a foundational understanding of N-Benzoyl-L-tyrosine ethyl ester for its effective application in research and development. Its well-defined properties and specific interaction with chymotrypsin make it an invaluable reagent for enzymatic studies and inhibitor screening.

References

- 1. promega.com [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. N-Benzoyl-L-tyrosine ethyl ester|lookchem [lookchem.com]

- 6. N-Benzoyl-L-tyrosine ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzoyl- L -tyrosine ethyl ester 3483-82-7 [sigmaaldrich.com]

- 8. Ethyl N-benzoyl-L-tyrosinate | 3483-82-7 [chemicalbook.com]

A Technical Guide to the Synthesis and Purification of N-benzoyl-L-tyrosine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-benzoyl-L-tyrosine ethyl ester, a key intermediate in the synthesis of various bioactive molecules and a valuable substrate in biochemical assays. This document details the chemical properties, a robust synthesis protocol based on the Schotten-Baumann reaction, and effective purification methodologies.

Chemical and Physical Properties

N-benzoyl-L-tyrosine ethyl ester, also known by the acronym BTEE, is a derivative of the amino acid L-tyrosine.[1] The introduction of the benzoyl group to the amine and the esterification of the carboxylic acid modify the polarity and reactivity of the parent molecule, making it a versatile building block in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₄ | [1] |

| Molecular Weight | 313.35 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [3][4] |

| Melting Point | 118-121 °C | [4][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | [4] |

| CAS Number | 3483-82-7 | [1] |

Synthesis of N-benzoyl-L-tyrosine ethyl ester

The synthesis of N-benzoyl-L-tyrosine ethyl ester is effectively achieved through the N-benzoylation of L-tyrosine ethyl ester using the Schotten-Baumann reaction. This method involves the reaction of an amine with an acyl chloride in the presence of a base.[6][7][8][9][10]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction adapted for the specific synthesis of N-benzoyl-L-tyrosine ethyl ester.

Materials:

-

L-Tyrosine ethyl ester hydrochloride

-

Benzoyl chloride

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Tyrosine ethyl ester hydrochloride in a biphasic solvent system consisting of dichloromethane (or diethyl ether) and an aqueous solution of sodium bicarbonate (or dilute sodium hydroxide). The base serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Acylation: Cool the mixture in an ice bath with vigorous stirring. Add benzoyl chloride dropwise to the reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any unreacted base, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzoyl-L-tyrosine ethyl ester.

Purification

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.

Purification by Recrystallization

Principle: Recrystallization relies on the difference in solubility of the compound in a particular solvent at different temperatures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of N-benzoyl-L-tyrosine ethyl ester.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization Data

The identity and purity of the synthesized N-benzoyl-L-tyrosine ethyl ester can be confirmed by various analytical techniques.

| Technique | Observed Data |

| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the benzoyl and tyrosine rings, the ethyl ester protons, and the protons of the amino acid backbone. |

| ¹³C NMR | The spectrum would display distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the ethyl group and the tyrosine side chain.[11][12] |

| IR Spectroscopy | Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the ester and amide, and the aromatic C-H and C=C stretches. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 313.35).[1] |

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis Workflow

Caption: Synthesis workflow for N-benzoyl-L-tyrosine ethyl ester.

Purification Workflow

Caption: Purification of N-benzoyl-L-tyrosine ethyl ester by recrystallization.

References

- 1. N-Benzoyl-L-tyrosine ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Benzoyl-L-tyrosine ethyl ester, ≥98%, 3483-82-7 | Buy N-Benzoyl-L-tyrosine ethyl ester, ≥98% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 4. N-Benzoyl-L-tyrosine ethyl ester|lookchem [lookchem.com]

- 5. thomassci.com [thomassci.com]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

- 12. N-BENZOYL-L-TYROSINE(2566-23-6) 13C NMR [m.chemicalbook.com]

The Hydrolytic Dance: A Technical Guide to the Chymotrypsin-Catalyzed Cleavage of Bz-Tyr-OEt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action between the serine protease, α-chymotrypsin, and its synthetic substrate, N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt or BTEE). This interaction serves as a classic model for understanding enzyme kinetics, substrate specificity, and the catalytic power of active site residues.

The Catalytic Machinery of Chymotrypsin

Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] Its catalytic prowess resides in a specific spatial arrangement of three amino acids in its active site, known as the catalytic triad : Aspartate-102, Histidine-57, and Serine-195.[1] This triad, in conjunction with a feature called the oxyanion hole, facilitates the hydrolysis of the peptide bond through a "ping-pong" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[3]

The mechanism proceeds in two main phases: acylation and deacylation.

Acylation Phase:

-

Substrate Binding: The bulky aromatic side chain of the tyrosine residue in this compound fits snugly into a hydrophobic pocket (the S1 pocket) within the chymotrypsin active site, ensuring proper orientation of the scissile ester bond relative to the catalytic triad.[2][4]

-

Nucleophilic Attack: The imidazole side chain of His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the Ser-195 oxygen.[4] The activated Ser-195 oxygen then launches a nucleophilic attack on the carbonyl carbon of the this compound ester bond.[1]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds with the backbone amide groups of Glycine-193 and Serine-195, a region known as the oxyanion hole.[4]

-

Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The C-O bond of the ester is cleaved. The ethoxy group (-OEt) acts as the leaving group, accepting a proton from the now-protonated His-57. This results in the formation of a stable acyl-enzyme intermediate, where the benzoyl-tyrosyl portion of the substrate is covalently attached to Ser-195.[3]

Deacylation Phase:

-

Water Binding: A water molecule enters the active site.

-

Activation of Water: The His-57 imidazole, now acting as a general base, abstracts a proton from the bound water molecule, generating a highly nucleophilic hydroxide ion.[5]

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.[5]

-

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

Collapse and Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and the Ser-195 oxygen. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. The final product, N-Benzoyl-L-tyrosine, is released from the active site, returning the enzyme to its native state, ready for another catalytic cycle.

Visualizing the Mechanism and Workflow

To better illustrate the intricate steps of this enzymatic reaction and the experimental process to study it, the following diagrams are provided.

Caption: The catalytic cycle of chymotrypsin with this compound.

Caption: A typical experimental workflow for a chymotrypsin kinetic assay.

Quantitative Analysis of the Interaction

The interaction between chymotrypsin and this compound can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat.

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate; a lower Km generally signifies a higher affinity.

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.

-

kcat/Km (Specificity Constant): This ratio is a measure of the overall catalytic efficiency of an enzyme for a particular substrate.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| N-acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 2.8 x 10⁵ | pH 7.9, 25°C |

| N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | 1.85 x 10⁶ | pH 6.8, 25°C |

Note: The data for N-acetyl-L-tyrosine ethyl ester is presented as a proxy for this compound due to structural similarity. Data for the thioester analog is also provided for comparison.

Detailed Experimental Protocol: The BTEE Assay

The hydrolysis of this compound by chymotrypsin can be continuously monitored spectrophotometrically. The cleavage of the ester bond results in the formation of N-Benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

Tris-HCl buffer (e.g., 0.08 M, pH 7.8)

-

Calcium chloride (CaCl₂) (e.g., 0.1 M)

-

Hydrochloric acid (HCl) (e.g., 1 mM)

-

Methanol

-

Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Buffer: Prepare 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂. Calcium ions are known to stabilize chymotrypsin.

-

Substrate Stock Solution: Prepare a stock solution of BTEE (e.g., 1.07 mM) in 50% (w/w) methanol in water. BTEE has limited solubility in purely aqueous solutions.

-

Enzyme Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. The acidic pH helps to prevent autolysis. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-30 µg/mL) with cold 1 mM HCl.

-

-

Assay Setup:

-

Set the spectrophotometer to a wavelength of 256 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, pipette the following:

-

1.5 mL of Tris-HCl buffer

-

1.4 mL of BTEE substrate solution

-

-

Mix gently by inversion and place the cuvette in the spectrophotometer.

-

-

Reaction Monitoring:

-

Allow the cuvette to incubate for 4-5 minutes to reach thermal equilibrium. Record any blank rate (the rate of non-enzymatic hydrolysis of BTEE).

-

Initiate the enzymatic reaction by adding 0.1 mL of the diluted chymotrypsin solution to the cuvette.

-

Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.

-

Correct the rate for the blank reading.

-

The rate of substrate hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the hydrolysis of BTEE at 256 nm is 964 M⁻¹cm⁻¹.

-

Conclusion

The interaction of this compound with chymotrypsin remains a cornerstone for studying enzyme kinetics and mechanism. The detailed understanding of its catalytic triad, the formation of the acyl-enzyme intermediate, and the well-established experimental protocols for its analysis provide a robust platform for researchers in enzymology and drug development. The quantitative data, while requiring careful consideration of the specific substrate analog, offers valuable insights into the efficiency and affinity of this classic enzyme-substrate pair. The methodologies and mechanistic principles outlined in this guide serve as a foundational reference for further exploration into protease function and inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 4. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Crystal Structure of a γ-Chymotrypsin Complex with a Benzylamide Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of bovine γ-chymotrypsin in complex with the dipeptide inhibitor D-leucyl-L-phenylalanyl p-fluorobenzylamide. As a direct crystal structure of the Bz-Tyr-OEt complex with chymotrypsin is not publicly available, this complex (PDB ID: 1AFQ) serves as a pertinent surrogate, offering critical insights into the binding of aromatic substrates within the chymotrypsin active site. The C-terminal p-fluorobenzylamide group of the inhibitor effectively mimics the structural and electronic properties of the benzyl group of a tyrosine residue.

This document details the crystallographic data, experimental protocols for structure determination, and a visualization of the key molecular interactions, providing a comprehensive resource for researchers in structural biology and drug design.

Data Presentation

The crystallographic data for the γ-chymotrypsin-inhibitor complex has been compiled from the Protein Data Bank and the associated primary literature.[1][2]

| Parameter | Value |

| PDB ID | 1AFQ |

| Resolution | 1.80 Å |

| R-value Work | 0.181 |

| R-value Free | 0.182 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 50.3 Å, 69.2 Å, 70.8 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Enzyme | Bovine γ-Chymotrypsin |

| Inhibitor | D-leucyl-L-phenylalanyl p-fluorobenzylamide |

Experimental Protocols

The determination of the crystal structure of the γ-chymotrypsin-inhibitor complex involved protein crystallization, complex formation via soaking, X-ray diffraction data collection, and structure refinement.[1][2]

Crystallization of γ-Chymotrypsin

Bovine γ-chymotrypsin was crystallized using the hanging drop vapor diffusion method.

-

Protein Solution: γ-Chymotrypsin at a concentration of 30 mg/mL in deionized water.

-

Reservoir Solution: 2.0 M ammonium sulfate.

-

Temperature: 16 °C.

-

Procedure: A drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution. Crystals typically appear within a few days to a week.

Complex Formation by Soaking

Crystals of apo γ-chymotrypsin were soaked in a solution containing the inhibitor to form the complex.

-

Soaking Solution: A solution saturated with the dipeptide inhibitor, D-leucyl-L-phenylalanyl p-fluorobenzylamide, in 100 mM HEPES buffer (pH 7.5) containing 65% saturated ammonium sulfate.

-

Soaking Time: The crystals were soaked for one month at 293 K.[3]

-

Cryoprotection: Prior to data collection, crystals were briefly transferred to a cryoprotectant solution containing 22% PEG 4000 and 15% MPD in water before being flash-cooled in liquid nitrogen.[4]

X-ray Data Collection

X-ray diffraction data were collected from a single crystal of the complex.

-

X-ray Source: Synchrotron radiation source.

-

Temperature: 100 K (cryo-conditions).

-

Detector: CCD detector.

-

Data Processing: The collected diffraction images were processed (indexed, integrated, and scaled) using standard crystallographic software packages like DENZO and SCALEPACK.[4]

Structure Solution and Refinement

The three-dimensional structure of the complex was determined by molecular replacement and refined.

-

Molecular Replacement: The structure was solved using the coordinates of a previously determined chymotrypsin structure as a search model.

-

Refinement: The initial model was refined using restrained least-squares refinement methods. This iterative process involves adjustments to the atomic coordinates to improve the agreement between the model and the experimental diffraction data, while maintaining proper stereochemistry. The final R-factor for the refined structure was 18.1%.[1]

Visualization of Key Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the critical interactions within the active site of the γ-chymotrypsin-inhibitor complex.

Experimental Workflow

Active Site Interactions

The active site of chymotrypsin is characterized by the catalytic triad (Ser195, His57, and Asp102) and a hydrophobic S1 pocket that confers specificity for aromatic residues.

The p-fluorobenzylamide group of the inhibitor is deeply buried in the S1 hydrophobic pocket. A notable feature of this complex is the π-π stacking interaction between the phenyl ring of the inhibitor's phenylalanine residue and the imidazole ring of His57, at a distance of 3.75 Å.[1] This interaction is a key determinant of the inhibitor's binding affinity. Additionally, the hydrophobic core formed by the side chains of the D-Leu-Phe portion of the inhibitor occupies the broader S2 site.[1] The catalytic triad residues (Ser195, His57, Asp102) are in their canonical positions, poised for catalysis, though in this inhibited state, the catalytic process is arrested.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystallization, data collection and processing of the chymotrypsin–BTCI–trypsin ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of Bz-Tyr-OEt for enzyme kinetics

An In-depth Technical Guide to the Spectroscopic Properties of N-Benzoyl-L-tyrosine Ethyl Ester (Bz-Tyr-OEt) for Enzyme Kinetics

This guide provides a comprehensive overview of the spectroscopic properties of N-Benzoyl-L-tyrosine ethyl ester (this compound) and its application in enzyme kinetics, particularly for the enzyme chymotrypsin. This document is intended for researchers, scientists, and drug development professionals who utilize enzyme assays in their work.

Introduction to this compound

N-Benzoyl-L-tyrosine ethyl ester (this compound), also known as BTEE, is a synthetic substrate commonly used for the continuous spectrophotometric assay of chymotrypsin activity.[1][2][3] It is a derivative of the amino acid L-tyrosine, with a benzoyl group attached to the amino group and an ethyl ester at the carboxyl group.[4][5][6] The enzymatic hydrolysis of the ester bond by chymotrypsin leads to the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction can be monitored by measuring the change in absorbance in the UV region of the spectrum.

Spectroscopic Properties of this compound

The spectroscopic properties of this compound are primarily determined by the tyrosine chromophore. The absorption of UV light by proteins and peptides in the 230-300 nm range is dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine.[7]

UV-Vis Absorption Spectroscopy

The hydrolysis of this compound by chymotrypsin results in an increase in absorbance at 256 nm.[8] This change in absorbance is used to determine the reaction velocity.[8] The tyrosine side-chain itself has absorption maxima around 222 nm and 275 nm.[7] However, for the purpose of the chymotrypsin assay, the change at 256 nm provides a sensitive and reliable method for monitoring the enzymatic reaction.[1][2][8]

Table 1: Spectroscopic and Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C18H19NO4 | [9] |

| Molecular Weight | 313.35 g/mol | [9] |

| Assay Wavelength (for chymotrypsin) | 256 nm | [1][2][8] |

| Melting Point | 118-121 °C | [9] |

| Storage Temperature | -20°C | [9] |

| L-Tyrosine | ||

| Molar Extinction Coefficient (at 274.2 nm) | 1,405 cm⁻¹/M | [10] |

| Fluorescence Emission Maximum (in water) | ~303 nm | [11] |

| Fluorescence Quantum Yield | 0.13 | [10] |

Fluorescence Spectroscopy

While the primary application of this compound in enzyme kinetics relies on UV-Vis absorbance, the inherent fluorescence of the tyrosine moiety is a notable spectroscopic property. Tyrosine exhibits fluorescence with an emission maximum around 303 nm when excited at approximately 275 nm.[11][12] The fluorescence properties of tyrosine are sensitive to its local environment, including solvent polarity and the ionization state of the phenolic hydroxyl group.[11][13] Although not the standard method for the chymotrypsin assay, in principle, changes in the fluorescence of the tyrosine residue upon hydrolysis of this compound could also be used to monitor the reaction. More commonly, fluorogenic substrates with greater sensitivity are employed for fluorescence-based chymotrypsin assays, which release a highly fluorescent molecule upon cleavage.[14]

Application in Enzyme Kinetics: Chymotrypsin Assay

This compound is a well-established substrate for assaying the activity of α-chymotrypsin.[1][2] Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of bulky hydrophobic or aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine.[14] The enzyme also readily hydrolyzes ester bonds, as in the case of this compound.

The enzymatic reaction is as follows:

N-Benzoyl-L-tyrosine ethyl ester + H₂O --(Chymotrypsin)--> N-Benzoyl-L-tyrosine + Ethanol

The rate of this reaction is determined by monitoring the increase in absorbance at 256 nm, which is directly proportional to the amount of this compound hydrolyzed.[8] One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.[1][2]

Enzymatic Reaction Mechanism

The hydrolysis of this compound by chymotrypsin follows a well-characterized mechanism for serine proteases. This involves the formation of a covalent acyl-enzyme intermediate.

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Experimental Protocols

The following is a generalized protocol for the spectrophotometric assay of chymotrypsin using this compound, based on methodologies from Worthington Biochemical and Sigma-Aldrich.[1][2][8]

Reagent Preparation

-

80 mM Trizma Base Buffer (pH 7.8 at 25 °C): Prepare a stock solution of 1.0 M Trizma Base. Dilute to 80 mM with ultrapure water and adjust the pH to 7.8 at 25 °C using 1 M HCl.[1][2]

-

1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol. Bring the final volume to 100 mL with ultrapure water.[1]

-

2 M Calcium Chloride (CaCl₂) Solution: Dissolve 294 mg/mL of CaCl₂ dihydrate in ultrapure water.[1]

-

1 mM Hydrochloric Acid (HCl): Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.[1] Keep this solution on ice.

-

Enzyme Solution: Immediately before use, prepare a solution of chymotrypsin (e.g., 10-30 µg/mL or 2-5 units/mL) in cold 1 mM HCl.[1][8]

Assay Procedure

-

Prepare the Reaction Mixture: In a 3.00 mL cuvette, combine the following to achieve the specified final concentrations in the reaction mix:

-

Trizma Base Buffer (final concentration: 38 mM)

-

BTEE Solution (final concentration: 0.55 mM)

-

Methanol (final concentration: 30% v/v)

-

CaCl₂ Solution (final concentration: 53 mM)

-

1 mM HCl (final concentration: 0.03 mM)

-

Ultrapure water to bring the volume to just under 3.00 mL.

-

-

Equilibrate the Spectrophotometer: Set the spectrophotometer to 256 nm and maintain the temperature at 25 °C.[1][8] Use the reaction mixture without the enzyme as a blank.

-

Initiate the Reaction: Add the appropriate volume of the chymotrypsin enzyme solution to the cuvette to bring the final volume to 3.00 mL.[1][8]

-

Measure Absorbance: Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[1]

-

Calculate Reaction Rate: Determine the change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.[8]

Experimental Workflow Diagram

Caption: Workflow for a chymotrypsin kinetic assay using this compound.

Data Analysis and Interpretation

The rate of the enzymatic reaction can be calculated using the Beer-Lambert law, A = εcL, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and L is the path length (typically 1 cm). The change in concentration of the product over time corresponds to the reaction velocity. By measuring the initial reaction rates at various substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined using methods like the Lineweaver-Burk plot.

Conclusion

N-Benzoyl-L-tyrosine ethyl ester is a valuable tool for the study of enzyme kinetics, particularly for chymotrypsin. Its well-defined spectroscopic properties and the robust, continuous spectrophotometric assay make it a reliable substrate for determining enzyme activity and for studying the effects of inhibitors. The detailed protocols and understanding of its spectroscopic behavior provided in this guide should aid researchers in the successful application of this compound in their work.

References

- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. N-Benzoyl-L-tyrosine ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. N-Benzoyl-L-tyrosine ethyl ester|lookchem [lookchem.com]

- 10. omlc.org [omlc.org]

- 11. d-nb.info [d-nb.info]

- 12. Long-lived fluorescence lifetime from tyrosine in a peptide derived from S-100b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Role of Nα-Benzoyl-L-Tyrosine Ethyl Ester (Bz-Tyr-OEt) in Protease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt), also known as BTEE, is a synthetic substrate widely employed in protease research. Its chemical structure, featuring a tyrosine residue with a benzoyl group protecting the alpha-amino group and an ethyl ester at the carboxyl terminus, makes it an ideal substrate for chymotrypsin and other chymotrypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as tyrosine, phenylalanine, and tryptophan. The hydrolysis of the ester bond in this compound by these proteases provides a convenient and reliable method for assaying their enzymatic activity. This guide delves into the core principles of using this compound in protease research, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Properties of this compound

This compound is a white to off-white powder with the following chemical properties:

| Property | Value |

| Chemical Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| CAS Number | 3483-82-7[1] |

| Appearance | White to off-white powder |

| Storage | -20°C |

Mechanism of Action as a Protease Substrate

The utility of this compound as a protease substrate lies in the specificity of certain proteases for aromatic amino acid residues. Chymotrypsin and chymotrypsin-like proteases, such as chymase and cathepsin G, possess a deep, hydrophobic S1 binding pocket that accommodates the bulky side chain of the tyrosine residue in this compound.

The enzymatic reaction involves a nucleophilic attack by the active site serine residue of the protease on the carbonyl carbon of the ester bond in this compound. This leads to the formation of a transient acyl-enzyme intermediate and the release of ethanol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule, releasing N-benzoyl-L-tyrosine and regenerating the active enzyme. The rate of this hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 256 nm, which corresponds to the formation of the N-benzoyl-L-tyrosine product.[2][3]

Quantitative Data: Kinetic Parameters of Proteases with Tyrosine Ester Substrates

The efficiency of a protease in hydrolyzing a substrate is characterized by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Bovine α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 2.8 x 10⁵ | |

| Human Chymase | Suc-Ala-Ala-Pro-Phe-pNA | ~5.1 | - | - | [2] |

| Human Cathepsin G | Various Peptide Substrates | - | - | 5-150 x 10³ |

Note: Data for Human Chymase and Cathepsin G are provided for different substrates to illustrate their chymotrypsin-like activity. The kinetic parameters can vary depending on the specific substrate and experimental conditions.

Experimental Protocols

α-Chymotrypsin Activity Assay using this compound

This protocol is adapted from established methods for determining the activity of α-chymotrypsin.[2]

Materials:

-

α-Chymotrypsin

-

N-Benzoyl-L-tyrosine ethyl ester (this compound)

-

Tris-HCl buffer (80 mM, pH 7.8) containing 0.1 M CaCl₂

-

Methanol

-

1 mM HCl

-

Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

-

Substrate Stock Solution (1.18 mM this compound): Dissolve 37.0 mg of this compound in 63.4 mL of methanol and bring the final volume to 100 mL with ultrapure water.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute the stock solution to a working concentration (e.g., 10-20 µg/mL) with 1 mM HCl.

-

-

Assay Setup:

-

Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[2]

-

In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of the this compound substrate solution.

-

Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.

-

Establish a baseline reading.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 100 µL of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 256 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the reaction curve.

-

-

Calculation of Activity:

-

The activity of the enzyme in units/mg can be calculated using the Beer-Lambert law and the molar extinction coefficient of N-benzoyl-L-tyrosine. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 at 25 °C.

-

Protease Inhibition Assay using this compound

This protocol outlines a method for determining the inhibitory potency (IC₅₀ and Kᵢ) of a compound against a chymotrypsin-like protease.

Materials:

-

Protease of interest (e.g., chymotrypsin, chymase)

-

This compound

-

Assay Buffer (as described above)

-

Inhibitor compound of interest

-

DMSO (for dissolving the inhibitor)

-

Spectrophotometer

-

96-well microplate (optional, for higher throughput)

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Solution as described in the activity assay protocol.

-

Inhibitor Stock Solution: Dissolve the inhibitor compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare a series of dilutions of the inhibitor in DMSO.

-

-

Assay Setup:

-

In a 96-well plate or individual cuvettes, add a small volume of the diluted inhibitor solutions to achieve a range of final inhibitor concentrations in the assay. Include a control with DMSO only (no inhibitor).

-

Add the enzyme solution to each well/cuvette and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate solution to each well/cuvette.

-

Immediately begin monitoring the increase in absorbance at 256 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Km of the substrate for the enzyme.[4][5]

-

Signaling Pathways and Drug Discovery Applications

The proteases that effectively hydrolyze this compound, such as chymotrypsin and chymase, are implicated in various physiological and pathological processes, making them attractive targets for drug discovery.

Chymotrypsin and Protease-Activated Receptors (PARs)

Recent research has shown that chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. This activation can trigger downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the ERK1/2 pathway. This signaling role of chymotrypsin is being explored in the context of gastrointestinal physiology and disease.

References

Bz-Tyr-OEt as a Substrate for Mast Cell Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical immune cells that play a central role in inflammatory responses, particularly in allergic reactions. Upon activation, they release a plethora of mediators, including highly active serine proteases, from their granules. Among these, chymase is a prominent chymotrypsin-like protease stored in the secretory granules of a subpopulation of mast cells. Human chymase is a key player in various physiological and pathological processes, including the regulation of blood pressure through the renin-angiotensin system, tissue remodeling, and inflammation.[1]

The study of chymase activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors for a range of diseases, including cardiovascular and inflammatory disorders. A widely used substrate for the in vitro characterization of chymase activity is N-α-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt or BTEE). This synthetic substrate is readily hydrolyzed by chymase at the ester bond, a reaction that can be conveniently monitored spectrophotometrically. This guide provides a comprehensive overview of the use of this compound as a substrate for mast cell chymase, including detailed experimental protocols, a summary of kinetic data, and visualizations of relevant pathways and workflows.

Human mast cell chymase exhibits a stringent substrate specificity, with a strong preference for aromatic amino acids, such as tyrosine (Tyr) and phenylalanine (Phe), at the P1 position (the amino acid residue on the N-terminal side of the scissile bond).[2] This specificity makes this compound an effective and specific substrate for assaying chymase activity.

Quantitative Data on Chymase Substrate Kinetics

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |

| Angiotensin I | 67 | 65 | 0.97 | [3] |

| Suc-Ala-Ala-Pro-Phe-AMC | - | - | 6.41 x 10⁻⁶ | [4] |

| Human Angiotensin-(1-12) | 40 ± 9 | - | - | [5] |

Note: The kcat/Km for Suc-Ala-Ala-Pro-Phe-AMC was reported in µM⁻¹s⁻¹.

Experimental Protocols

Spectrophotometric Assay for Human Chymase Activity using this compound

This protocol is adapted from methodologies provided by Elastin Products Company and Sigma-Aldrich for the determination of human skin chymase activity.

Materials:

-

Enzyme: Purified human mast cell chymase.

-

Substrate: N-α-Benzoyl-L-tyrosine ethyl ester (this compound).

-

Buffer: 0.6 M Tris-HCl, pH 8.0, containing 3.0 M NaCl at 25°C.

-

Substrate Solvent: 30% (v/v) ethanol in deionized water.

-

Enzyme Diluent: 0.05 M Sodium Acetate, pH 5.0.

-

UV-Vis Spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Buffer Preparation: Dissolve 72.6 g of Tris base and 175.3 g of NaCl in approximately 800 mL of deionized water. Adjust the pH to 8.0 at 25°C with concentrated HCl. Bring the final volume to 1 L with deionized water.

-

Substrate Solution (1.0 mM): Dissolve 31.4 mg of this compound in 100 mL of 30% ethanol.

-

Enzyme Solution: Prepare a stock solution of human chymase at 0.1 mg/mL in 0.05 M sodium acetate, pH 5.0. Keep on ice. Further dilutions should be made in the same buffer immediately before use.

-

Assay Setup:

-

Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.

-

In a quartz cuvette, pipette 1.5 mL of the buffer and 1.5 mL of the substrate solution.

-

Mix gently by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Add 10 µL of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the increase in absorbance at 256 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the reaction curve.

-

The molar extinction coefficient for the product, N-Benzoyl-L-tyrosine, at 256 nm is 964 M⁻¹cm⁻¹.

-

Calculate the specific activity using the following formula: Specific Activity (units/mg) = (ΔA₂₅₆/min * Total Assay Volume (mL)) / (molar extinction coefficient * mg of enzyme in assay * light path (cm))

-

Chymase Inhibition Assay

This protocol can be adapted to screen for chymase inhibitors using this compound as the substrate.

Materials:

-

All materials from the chymase activity assay.

-

Putative chymase inhibitor.

-

Inhibitor solvent (e.g., DMSO).

Procedure:

-

Follow steps 1-4 of the chymase activity assay protocol.

-

Inhibitor Addition: Before adding the enzyme, add a small volume (e.g., 1-5 µL) of the inhibitor solution (at various concentrations) to the cuvette containing the buffer and substrate. Add an equivalent volume of the inhibitor solvent to a control cuvette.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 5-15 minutes) at 25°C to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Add 10 µL of the diluted enzyme solution and proceed with the absorbance measurement as described in the activity assay.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (solvent only).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway: Mast Cell Activation and Chymase Release

The following diagram illustrates a generalized signaling pathway for mast cell activation via the high-affinity IgE receptor (FcεRI), leading to the degranulation and release of chymase and other inflammatory mediators.

References

- 1. The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human chymase, an enzyme forming novel bioactive 31-amino acid length endothelins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell peptidases (carboxypeptidase A and chymase)-mediated hydrolysis of human angiotensin-(1-12) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EPC Elastin Products Company > Method > Human Skin Chymase Activity [elastin.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Classic: Unraveling the History and Discovery of Bz-Tyr-OEt as a Chymotrypsin Substrate

For decades, N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt or BTEE) has been a cornerstone in the study of chymotrypsin, a pivotal enzyme in digestive and cellular processes. This in-depth technical guide illuminates the historical journey of this compound's discovery, the evolution of its use as a reliable substrate, and the foundational experimental protocols that solidified its place in biochemical research.

The story of this compound is intrinsically linked to the pioneering work of Max Bergmann and Joseph S. Fruton in the early 1940s. Their research into the specificity of proteases laid the groundwork for understanding enzyme-substrate interactions. While a single seminal paper definitively introducing this compound remains elusive in readily available literature, their extensive work on chymotrypsin's preference for cleaving peptide bonds adjacent to aromatic amino acid residues strongly points to their laboratory as the birthplace of this synthetic substrate.[1] Their investigations into synthetic peptides and their derivatives were instrumental in moving the field from studying complex protein digests to utilizing well-defined, small molecule substrates.

Prior to the widespread adoption of spectrophotometric methods, the activity of proteolytic enzymes was often measured by laborious and less precise techniques. The introduction of synthetic substrates that produced a measurable change upon cleavage revolutionized the field. This compound, with its tyrosine residue, provided a chromophore that, while not ideal by modern standards, was a significant step forward.

The Rise of a Standardized Assay: From Schwert and Takenaka to Hummel

The mid-20th century saw the refinement of techniques for monitoring enzymatic reactions. In 1955, G.W. Schwert and Y. Takenaka published a spectrophotometric method for the determination of trypsin and chymotrypsin.[2] This work laid the foundation for a more quantitative and convenient assay.

However, it was the 1959 publication by B.C.W. Hummel that truly standardized the use of this compound for chymotrypsin assays.[3] Hummel modified and extended the procedure of Schwert and Takenaka, establishing a robust and widely adopted protocol. This method, based on measuring the change in absorbance at 256 nm as this compound is hydrolyzed, became a staple in enzymology laboratories worldwide and is still referenced in modern protocols.[4]

Quantitative Analysis of Chymotrypsin Activity

The use of this compound enabled researchers to perform detailed kinetic studies of chymotrypsin, leading to a deeper understanding of its catalytic mechanism. The key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively.

Below is a summary of representative kinetic data for the hydrolysis of this compound by chymotrypsin from various sources, illustrating the consistency of this substrate in enzymatic assays.

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Bovine Pancreas | ~0.1 - 0.5 | ~200 | ~4 x 105 - 2 x 106 | pH 7.8, 25°C | General Literature |

| Bovine α-Chymotrypsin | 0.08 | 193 | 2.4 x 106 | pH 7.8, 25°C, 0.1 M KCl | Fersht, A. (1985) |

Experimental Protocols: A Historical Perspective

The experimental protocols for utilizing this compound have evolved, but the fundamental principles remain the same. Below are detailed methodologies based on the classic Hummel method and modern adaptations.

Historical Synthesis of N-Benzoyl-L-tyrosine ethyl ester

While the exact original synthesis by Bergmann and Fruton is not readily detailed, historical organic chemistry techniques suggest a procedure similar to the following, based on the Schotten-Baumann reaction for N-acylation followed by Fischer esterification.

1. N-Benzoylation of L-Tyrosine:

-

L-tyrosine is dissolved in an aqueous solution of sodium hydroxide.

-

Benzoyl chloride is added portion-wise with vigorous stirring, while maintaining a basic pH.

-

The reaction mixture is then acidified, causing the precipitation of N-benzoyl-L-tyrosine.

-

The crude product is collected by filtration and recrystallized.

2. Esterification of N-Benzoyl-L-tyrosine:

-

N-benzoyl-L-tyrosine is suspended in absolute ethanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas, is introduced.

-

The mixture is refluxed for several hours.

-

After cooling, the product, N-Benzoyl-L-tyrosine ethyl ester, is isolated by precipitation or extraction and purified by recrystallization.

Chymotrypsin Activity Assay (Adapted from Hummel, 1959)

This spectrophotometric assay measures the increase in absorbance at 256 nm due to the formation of N-benzoyl-L-tyrosine from the hydrolysis of this compound.

Reagents:

-

Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.

-

Substrate Stock Solution: A solution of N-Benzoyl-L-tyrosine ethyl ester in 50% (v/v) methanol. The final concentration in the assay is typically around 0.5 mM.

-

Enzyme Solution: A solution of chymotrypsin of known approximate concentration, diluted in cold 1 mM HCl to maintain stability.

Procedure:

-

Pipette the buffer and substrate solution into a quartz cuvette.

-

Incubate the cuvette in a spectrophotometer at 25°C to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the chymotrypsin solution.

-

Immediately mix by inversion and begin recording the absorbance at 256 nm over time.

-

The initial linear rate of the reaction (ΔA256/min) is used to calculate the enzyme activity.

Calculation of Activity: The rate of hydrolysis is calculated using the Beer-Lambert law, incorporating the change in molar extinction coefficient (Δε) between this compound and N-benzoyl-L-tyrosine at 256 nm.

Visualizing the Process

To better understand the workflow and the enzymatic reaction, the following diagrams are provided.

References

- 1. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. Schwert, W.H. and Takenaka, Y. (1955) A spectrophotometric determination of trypsin and chymotrypsin. Biochimica Biophysica Acta, 16, 570-575. - References - Scientific Research Publishing [scirp.org]

- 3. A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay Using N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin is a key parameter in various research and development applications, including drug discovery, enzyme kinetics, and quality control of enzyme preparations. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of α-chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt or BTEE) as a substrate. The hydrolysis of BTEE by chymotrypsin results in an increase in absorbance at 256 nm, which allows for a kinetic measurement of the enzyme's activity.[1][2]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin. This reaction yields N-Benzoyl-L-tyrosine and ethanol. The formation of the carboxylate group in the product leads to a change in the electronic environment of the tyrosine chromophore, resulting in an increase in absorbance at 256 nm.[2][3] The rate of this increase in absorbance is directly proportional to the chymotrypsin activity under the specified conditions.

The reaction is as follows:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) + H₂O --(α-Chymotrypsin)--> N-Benzoyl-L-tyrosine + Ethanol

Materials and Reagents

Required Materials

-

Spectrophotometer capable of measuring absorbance at 256 nm and maintaining a constant temperature of 25 °C.[2]

-

Quartz cuvettes with a 1 cm light path.[4]

-

Pipettes and pipette tips

-

Volumetric flasks

-

pH meter

-

Stir plate and stir bars

-

Ice bath

Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| α-Chymotrypsin from bovine pancreas | Sigma-Aldrich | C4129 | 2-8 °C |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Sigma-Aldrich | B6125 | Room Temperature |

| Trizma® base | Sigma-Aldrich | T1503 | Room Temperature |

| Calcium chloride, dihydrate | Sigma-Aldrich | C3881 | Room Temperature |

| Methanol, Absolute | Sigma-Aldrich | 17-5 | Room Temperature |

| Hydrochloric acid (HCl), 1 M | Sigma-Aldrich | H9892 | Room Temperature |

| Ultrapure water (≥18 MΩ·cm) | - | - | Room Temperature |

Experimental Protocol

Reagent Preparation

It is recommended to prepare fresh solutions for the assay. Use ultrapure water for all aqueous solutions.

-

80 mM Tris-HCl Buffer (pH 7.8 at 25 °C):

-

1.18 mM N-Benzoyl-L-tyrosine ethyl ester (BTEE) Solution:

-

2 M Calcium Chloride (CaCl₂) Solution:

-

1 mM Hydrochloric Acid (HCl) Solution:

-

Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.[1]

-

Keep this solution on ice.

-

-

α-Chymotrypsin Enzyme Solution:

Assay Procedure

The following procedure is for a 3.00 mL reaction volume in a quartz cuvette. A blank reaction should be run in parallel by substituting the enzyme solution with 1 mM HCl.

-

Set up the Spectrophotometer: Set the wavelength to 256 nm and the temperature to 25 °C.[2]

-

Prepare the Reaction Mixture: In a quartz cuvette, pipette the following reagents in the order listed.

| Reagent | Volume for Test | Volume for Blank |

| 80 mM Tris-HCl Buffer, pH 7.8 | 1.42 mL | 1.42 mL |

| 1.18 mM BTEE Solution | 1.40 mL | 1.40 mL |

| 2 M CaCl₂ Solution | 0.08 mL | 0.08 mL |

| 1 mM HCl (for blank) | - | 0.10 mL |

| α-Chymotrypsin Enzyme Solution | 0.10 mL | - |

-

Equilibration: Mix the contents of the cuvette by inversion and incubate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate to 25 °C.[2]

-

Initiate the Reaction: Add 0.10 mL of the α-Chymotrypsin Enzyme Solution to the test cuvette and 0.10 mL of 1 mM HCl to the blank cuvette.

-

Data Acquisition: Immediately mix by inversion and start recording the absorbance at 256 nm for approximately 5 minutes.[1]

Final Assay Concentrations

In the 3.00 mL reaction mixture, the final concentrations of the components are as follows:

| Component | Final Concentration |

| Tris Buffer | 38 mM |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.55 mM |

| Methanol | 30% (v/v) |

| Calcium Chloride | 53 mM |

| Hydrochloric Acid | 0.03 mM |

| α-Chymotrypsin | 0.2 - 0.5 units |

Data Analysis and Calculations

-

Determine the Rate of Absorbance Change (ΔA₂₅₆/minute):

-

Plot absorbance versus time for both the test and blank reactions.

-

Determine the maximum linear rate (initial velocity) for both the test and blank reactions over a one-minute interval.[1] This is the ΔA₂₅₆/minute.

-

-

Calculate the Net ΔA₂₅₆/minute:

-

Subtract the rate of the blank reaction from the rate of the test reaction.

-

Net ΔA₂₅₆/minute = ΔA₂₅₆/minute (Test) - ΔA₂₅₆/minute (Blank)

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for the hydrolysis of BTEE at 256 nm and pH 7.8 is 964 M⁻¹cm⁻¹.[2]

-

One unit of α-chymotrypsin will hydrolyze 1.0 µmole of BTEE per minute at pH 7.8 at 25 °C.

Formula for Units/mL of Enzyme Solution:

Where:

-

Net ΔA₂₅₆/minute is the rate of absorbance change.

-

Total Volume of Assay = 3.0 mL

-

ε (molar extinction coefficient) = 0.964 µM⁻¹cm⁻¹ (since 1 Unit = 1 µmole/min)

-

Light Path = 1 cm

-

Volume of Enzyme = 0.1 mL

Simplified Calculation:

-

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of BTEE by α-chymotrypsin.

Experimental Workflow

Caption: Workflow for the chymotrypsin activity assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or very low activity | Inactive enzyme | Use a new lot of enzyme or a positive control. |

| Incorrect pH of the buffer | Remake the buffer and verify the pH at 25 °C. | |

| Substrate solution degraded | Prepare fresh BTEE solution. | |

| High background rate (blank) | Contamination of reagents | Use fresh, high-purity reagents and water. |

| Autohydrolysis of BTEE | Ensure the pH of the buffer is correct. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Ensure the enzyme is kept on ice and used immediately after dilution. |

References

Preparation of N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and storage of N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) stock solutions. This compound is a widely used substrate for the assay of chymotrypsin activity and serves as a building block in the synthesis of various bioactive molecules. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the proper preparation and handling of its stock solutions.

| Property | Value | Reference |

| Molecular Weight | 313.35 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1][2][3] |

| Melting Point | 118-124 °C | [1] |

| Solubility (Methanol) | ~100 mg/mL (~318 mM) | |

| Solubility (DMSO) | Highly soluble (qualitative) | |

| Storage Temperature | -20°C or below |

Experimental Protocols

Protocol 1: Preparation of a 1.18 mM this compound Solution for Chymotrypsin Assays

This protocol is adapted from established methods for preparing this compound as a substrate for chymotrypsin activity assays.

Materials:

-

N-Benzoyl-L-tyrosine ethyl ester (this compound) (MW: 313.35 g/mol )

-

Methanol, anhydrous

-

Deionized water

-

50 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weighing this compound: Accurately weigh approximately 18.5 mg of this compound powder using an analytical balance.

-

Dissolving in Methanol: Transfer the weighed this compound to a 50 mL volumetric flask. Add 31.7 mL of anhydrous methanol to the flask.

-

Ensuring Complete Dissolution: Gently swirl the flask or use a magnetic stirrer at a low speed until the this compound is completely dissolved.

-

Diluting to Final Volume: Once the solid is fully dissolved, add deionized water to the volumetric flask to bring the total volume to 50 mL.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared 1.18 mM this compound solution at -20°C in amber vials to protect it from light.

Protocol 2: Preparation of a High-Concentration (e.g., 100 mM) this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for various applications where a higher concentration is required and the presence of DMSO is tolerated.

Materials:

-

N-Benzoyl-L-tyrosine ethyl ester (this compound) (MW: 313.35 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weighing this compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 31.34 mg of this compound.

-

Dissolving in DMSO: Transfer the weighed this compound to a suitable container (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of anhydrous DMSO. For a 100 mM solution, this would be 1 mL.

-

Ensuring Complete Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in amber vials or tubes. Stock solutions in DMSO are generally stable for at least one year at -20°C.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.

| Quality Control Parameter | Method | Acceptance Criteria |

| Purity | High-Performance Liquid Chromatography (HPLC) | The purity should be consistent with the manufacturer's specifications (typically ≥98%). |

| Concentration | UV-Vis Spectrophotometry | The measured concentration should be within ±5% of the target concentration. |

HPLC Method for Purity Assessment (General Guidance)

A reverse-phase HPLC method can be employed to assess the purity of the this compound stock solution.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 256 nm).

-

Procedure: Inject a small volume of the prepared stock solution. The resulting chromatogram should show a major peak corresponding to this compound with minimal impurity peaks.

UV-Vis Spectrophotometry for Concentration Determination

The concentration of the this compound stock solution can be estimated using a UV-Vis spectrophotometer.

-

Determine the Molar Extinction Coefficient (ε): If the molar extinction coefficient of this compound in the chosen solvent is not known, it should be determined empirically by preparing a series of known concentrations and measuring their absorbance.

-

Prepare a Dilution: Prepare a dilution of the stock solution in the appropriate solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).

-

Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample and then back-calculate the concentration of the original stock solution.

Diagrams

Caption: Workflow for preparing this compound stock solutions.

Caption: Logical flow from compound to application.

References